2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(Benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a benzylsulfanyl group at the 2-position and a 5-methyl-substituted acetamide moiety. Structural analyses (e.g., X-ray crystallography) reveal planar geometry in the thiadiazole-acetamide unit and intramolecular hypervalent S···O interactions (2.625–2.628 Å), stabilizing the molecular conformation . This compound is synthesized via nucleophilic substitution reactions, achieving yields up to 87% under optimized conditions .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)13-11(16)8-17-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCUWYHYXGKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzyl mercaptan with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and its analogs:
Key Observations:
Structural Variations: Electron-Withdrawing Groups (e.g., trifluoromethyl in 5l ): Increase melting points (269–271°C) due to enhanced dipole interactions. Bulkier Substituents (e.g., sulfamoylphenyl in 4m ): Elevate melting points (178–180°C) compared to the target compound (103–104°C), suggesting reduced molecular flexibility. Aromatic vs. Aliphatic Chains: Benzylsulfanyl (target compound) vs. p-tolylamino (4y ) may alter binding affinity in biological targets.
Synthetic Efficiency :
- The target compound achieves a high yield (87%) via piperidine-mediated substitution , outperforming analogs like 5l (61%) and 5j (82%) .
Biological Activity: 4y demonstrates potent anticancer activity, likely due to the p-tolylamino group enhancing π-π stacking with cellular receptors. The target compound’s benzylsulfanyl group may confer unique pharmacokinetic properties (e.g., prolonged half-life) compared to sulfanyl (63) or chlorobenzyl (5j) derivatives.
Thermodynamic Stability :
Biological Activity
The compound 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as pharmacologically active compounds, exhibiting a range of effects including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is with a molecular weight of approximately 293.4 g/mol. The structure includes a benzylsulfanyl group attached to a 1,3,4-thiadiazole ring, which is known to enhance biological activity due to its electron-deficient nature and ability to engage in various chemical interactions.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than those of standard antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
The anticancer potential of thiadiazoles has been extensively studied. A notable study synthesized several derivatives that showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). Compounds with specific substitutions exhibited IC50 values significantly lower than that of sorafenib, a known anticancer drug .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial infections. Flow cytometry analyses have confirmed that certain derivatives induce apoptotic cell death and arrest the cell cycle in the sub-G1 phase .
Case Studies
Several studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Antimicrobial Study : A series of thiadiazole compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial efficacy .
- Anticancer Evaluation : In vitro studies on synthesized derivatives demonstrated significant cytotoxicity against various cancer cell lines. The most active compounds were found to induce apoptosis effectively while being less toxic compared to conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
